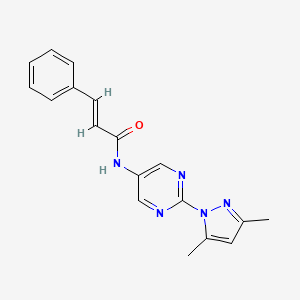

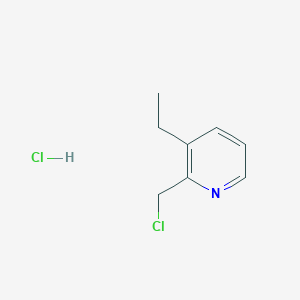

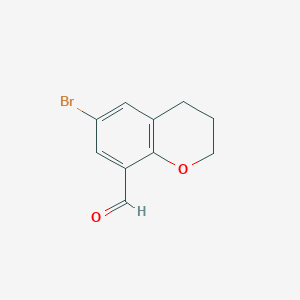

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate, also known as Boc-4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutyric acid ethyl ester, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been synthesized through various methods.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate and its derivatives have been synthesized and studied for their antimicrobial and antioxidant properties. For instance, Kumar et al. (2016) synthesized a similar compound, Ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, and evaluated its antimicrobial and antioxidant susceptibilities, showcasing its potential in these areas (Kumar et al., 2016).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for synthesizing a range of trifluoromethyl heterocycles. Honey et al. (2012) demonstrated its versatility in creating diverse trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines, highlighting its importance in organic chemistry and pharmaceutical applications (Honey et al., 2012).

Production of Chiral Drugs

The compound and its close derivatives are precursors for enantiopure intermediates used in chiral drug production. For example, Ye et al. (2011) discussed the biosynthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor for statins, a class of cholesterol-lowering drugs. This process is noted for its high yield and enantioselectivity, vital for producing optically pure drug intermediates (Ye et al., 2011).

Fluorine-Containing Compounds Synthesis

Dai et al. (2009) researched the synthesis of unexpected fluorine-containing multiply substituted dispirocyclohexanes using a compound similar to Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate. This study highlights the compound's role in creating novel structures with potential applications in medicinal chemistry and materials science (Dai et al., 2009).

Crystal Structure and Molecular Studies

Several studies have focused on the crystal and molecular structure of related compounds, providing insights into their chemical behavior and potential applications. For instance, Kariyappa et al. (2016) synthesized Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate and analyzed its crystal structure, contributing to the understanding of its properties and applications in various fields (Kariyappa et al., 2016).

Wirkmechanismus

Target of Action

It’s known that compounds with similar structures are often used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents.

Mode of Action

Based on its structural similarity to other compounds used in suzuki–miyaura coupling reactions , it can be inferred that it might participate in carbon-carbon bond forming reactions. In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it might be involved in the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific context of its use.

Result of Action

Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that it might contribute to the formation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

ethyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O4/c1-2-22-15(21)6-5-14(20)19-10-7-12(8-11-19)23-16-13(17)4-3-9-18-16/h3-4,9,12H,2,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGEYRSFGRKCGNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(bromomethyl)-2H,3H-imidazo[1,2-a]pyridine hydrobromide](/img/structure/B2985341.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2985353.png)

![N-(2,3-Dichlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2985355.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2985358.png)

![methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2985359.png)